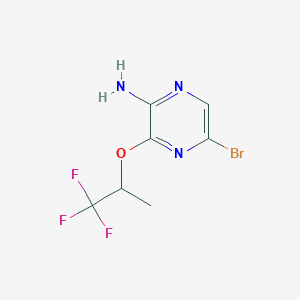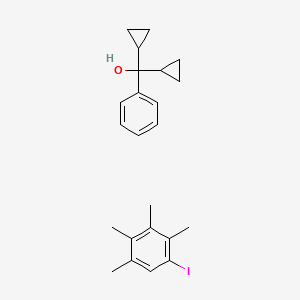
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- typically involves the coordination of copper ions with the ligands 4-bromo-3-hydroxy-2-naphthoic acid and 5-iodo-8-quinolinol . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction may yield copper(I) complexes. Ligand substitution reactions can result in the formation of new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- involves its ability to coordinate with various ligands and substrates. The copper ion in the complex can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound can activate substrates by coordinating with them and facilitating their transformation into products.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper complex used in catalysis and material science.
Copper(II) sulfate: Widely used in agriculture and industry.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H11BrCuINO4 |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-iodoquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6INO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clave InChI |
SEVRFXOEPHOAKS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])I.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


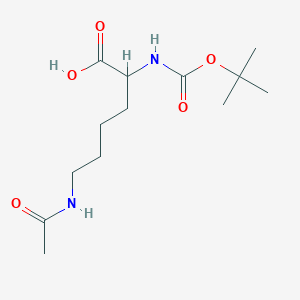
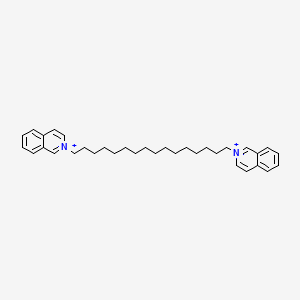
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
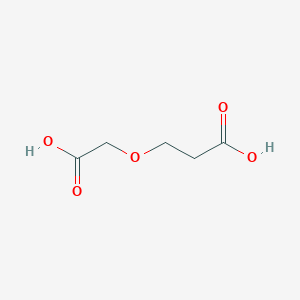
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)


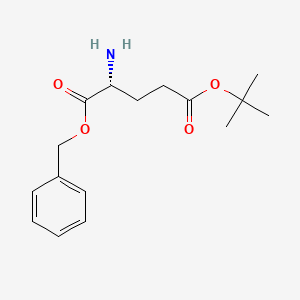
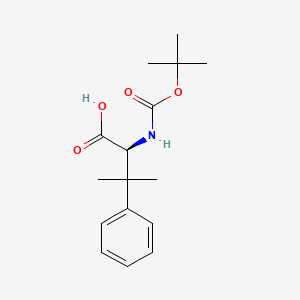
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
